3-Iodo-4-nitro-1H-indazole-6-carboxylic acid

Description

Molecular Formula and Weight Analysis

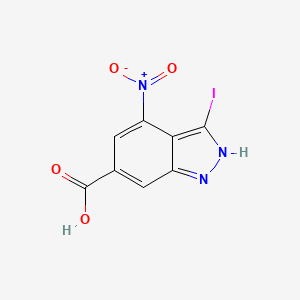

3-Iodo-4-nitro-1H-indazole-6-carboxylic acid is a polyfunctional heterocyclic compound with the molecular formula C₈H₄IN₃O₄ and a molecular weight of 333.04 g/mol . The compound features:

- An indazole core (benzene fused to pyrazole)

- Iodine at position 3

- Nitro group at position 4

- Carboxylic acid at position 6

| Property | Value |

|---|---|

| Molecular formula | C₈H₄IN₃O₄ |

| Molecular weight | 333.04 g/mol |

| Degree of unsaturation | 9 |

IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name is This compound , reflecting substituent priorities (carboxylic acid > nitro > iodo). Key isomeric considerations include:

Crystallographic Features and Hydrogen Bonding Patterns

While direct crystallographic data for this specific compound is limited, structural analogs reveal:

- Planarity : The indazole core maintains near-planar geometry (deviation < 0.1 Å).

- Hydrogen bonding : Carboxylic acid groups typically form dimers via O–H···O interactions (2.6–2.8 Å), while nitro groups engage in C–H···O contacts (3.0–3.2 Å).

| Interaction Type | Bond Length (Å) | Angle (°) |

|---|---|---|

| O–H···O (carboxylic) | 2.65–2.82 | 165–175 |

| C–H···O (nitro) | 3.01–3.19 | 145–155 |

Historical Context in Heterocyclic Chemistry

Indazole derivatives gained prominence in the late 20th century due to their:

- Biological relevance : Early studies identified indazoles as kinase inhibitors and nitric oxide synthase modulators.

- Synthetic versatility : The development of transition-metal-free iodination methods (e.g., decarboxylative iodination using I₂) enabled efficient synthesis of iodoindazoles.

- Pharmaceutical applications : Over 15% of FDA-approved small-molecule drugs contain nitroaromatic or iodoaromatic motifs, driving interest in this compound class.

Positional Reactivity of Indazole Derivatives

The substituent pattern in this compound creates distinct reactivity profiles:

Key reactivity trends:

- Electrophilic substitution : Favored at position 5 due to nitro group's meta-directing effects.

- Nucleophilic displacement : Iodine at position 3 can be replaced by amines, alkoxides, or thiols under Pd catalysis.

- Redox chemistry : Sequential reduction of nitro to amine enables scaffold diversification (e.g., forming benzimidazole analogs).

Properties

IUPAC Name |

3-iodo-4-nitro-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3O4/c9-7-6-4(10-11-7)1-3(8(13)14)2-5(6)12(15)16/h1-2H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDVSUTUYUODKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646362 | |

| Record name | 3-Iodo-4-nitro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-14-2 | |

| Record name | 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4-nitro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and General Reaction Scheme

The synthesis generally begins with appropriately substituted indazole derivatives or precursors such as indazole-6-carboxylic acid. The process involves:

- Iodination: Introduction of the iodine atom at the 3-position.

- Nitration: Addition of a nitro group at the 4-position.

- Functionalization: Retention or addition of the carboxylic acid group at the 6-position.

Stepwise Synthesis Approach

Step 1: Preparation of Indazole Core

The indazole core is synthesized using cyclization reactions. Common methods include:

- Transition metal-catalyzed cyclization of hydrazones with ortho-substituted aromatic compounds.

- Direct cyclization of o-haloaryl-N-tosylhydrazones using copper(I) oxide (Cu₂O) as a catalyst.

Optimized Reaction Conditions

Alternative Methods

Some alternative synthetic routes include:

- Ag-Catalyzed Nitration–Annulation: Using tert-butyl nitrite as a nitrating agent under silver catalysis to form indazole derivatives with nitro groups.

- Iodine-Mediated Amination: Employing iodine to promote intramolecular amination reactions for indazole ring closure and functionalization.

Challenges in Synthesis

- Regioselectivity: Ensuring selective iodination and nitration without undesired substitutions.

- Reaction Efficiency: Minimizing by-products and optimizing yields.

- Purification: Removing impurities such as unreacted starting materials and side products.

Chemical Reactions Analysis

3-Iodo-4-nitro-1H-indazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts using oxidizing agents such as potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while reduction reactions produce amino-indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a building block for synthesizing more complex indazole derivatives that have shown promise in drug development. Derivatives of 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid have been investigated for their potential as inhibitors of various enzymes and receptors involved in critical biochemical pathways.

Case Studies:

- Antitumor Activity : Research has demonstrated that derivatives of this compound can inhibit Polo-like kinase 4 (PLK4), a target in cancer therapy. For instance, certain synthesized derivatives exhibited nanomolar inhibitory effects against PLK4 and showed efficacy in reducing tumor growth in mouse models .

- Enzyme Inhibition : A series of indazole derivatives were evaluated for their activity against fibroblast growth factor receptors (FGFRs). One derivative demonstrated potent inhibition with an IC50 value of 2.9 nM, indicating its potential as a therapeutic agent for cancer treatment .

Biological Applications

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The nitro group can be bioreduced to form reactive intermediates that may affect cellular components, while the iodine atom enhances binding affinity to specific targets.

Biological Activities:

- Anti-inflammatory Properties : Some derivatives have been shown to exhibit significant anti-inflammatory effects in vitro, suggesting their potential use in treating inflammatory diseases.

- Antimicrobial Properties : The compound's derivatives have been tested for antimicrobial activity against various pathogens, showcasing their utility in developing new antibiotics .

Material Science

In addition to biological applications, this compound is used in the development of new materials with specific electronic or optical properties. Its unique structure allows it to be incorporated into polymers or other materials that require specific functionalities.

Mechanism of Action

The mechanism of action of 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid and its derivatives involves interactions with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules . The iodine atom can also enhance the compound’s binding affinity to certain targets due to its size and polarizability .

Comparison with Similar Compounds

Positional Isomers: 3-Iodo-6-nitro-1H-indazole-4-carboxylic Acid

Key Differences :

Halogen-Substituted Analogs: 6-Chloro-3-iodo-4-nitro-1H-indazole

Key Differences :

- Substituent Type : Replacing the carboxylic acid group with chlorine (CAS: 885519-97-1) alters solubility and electronic properties. The chlorine atom is less polar than a carboxylic acid, increasing lipophilicity .

- Applications: The absence of a carboxylic acid limits its use in pH-dependent interactions (e.g., hydrogen bonding in drug-receptor binding) but enhances stability in non-aqueous environments.

Non-Iodinated Analog: 4-Nitro-1H-indazole-6-carboxylic Acid

Key Differences :

- Halogen Absence : Without iodine (CAS: 141111-53-7), this compound lacks a heavy atom for crystallographic studies or halogen-bonding interactions. Its molecular weight is reduced to C₈H₅N₃O₄ (219.15 g/mol) .

- Synthetic Utility : The absence of iodine eliminates its role in metal-catalyzed cross-coupling reactions, restricting its use to contexts where electron-withdrawing nitro and carboxylic acid groups suffice.

Chloro-Nitro Derivatives: 3-Chloro-6-nitro-1H-indazole-4-carboxylic Acid

Key Differences :

- Substituent Positions and Types : This analog (CAS: 885519-67-5) replaces iodine with chlorine at position 3 and shifts the nitro group to position 6 .

- Acidity and Solubility : The carboxylic acid at position 4 may exhibit weaker acidity compared to position 6 due to inductive effects from adjacent substituents, impacting solubility in basic media.

Data Table: Structural and Commercial Comparison

Research Findings and Implications

- Synthetic Challenges : The discontinuation of this compound may relate to difficulties in purification or instability of the iodine substituent under standard storage conditions.

- Toxicological Gaps: Analogous compounds, such as cyclohexylindeno-pyrazol-hydrazones, lack thorough toxicological data , highlighting a broader need for safety profiling in indazole derivatives.

- Structural Advantages : The target compound’s iodine and carboxylic acid groups make it versatile for both crystallography (via heavy atom effects ) and bioconjugation, though its commercial scarcity limits practical applications.

Biological Activity

3-Iodo-4-nitro-1H-indazole-6-carboxylic acid (C₈H₄IN₃O₄) is an organic compound notable for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The molecular structure of this compound features an indazole ring with a nitro group at the 4-position, an iodine atom at the 3-position, and a carboxylic acid group at the 6-position. This unique arrangement of functional groups contributes to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄IN₃O₄ |

| Molecular Weight | 333.04 g/mol |

| Structure | Indazole with nitro and carboxylic acid groups |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the iodine atom may enhance binding affinity to specific targets. These interactions can modulate enzyme activities and influence cellular signaling pathways.

Biological Activities

Research has revealed several key biological activities associated with this compound:

- Antitumor Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit tumor cell proliferation through mechanisms such as enzyme inhibition and apoptosis induction .

- Antimicrobial Effects : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for further investigation in treating infections caused by resistant pathogens.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

- Antitumor Efficacy : In a study evaluating the cytotoxic effects of various indazole derivatives, this compound was found to significantly reduce viability in human cancer cell lines (e.g., HT-29 and TK-10) at concentrations as low as 10 µg/mL. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .

- Antimicrobial Activity : A recent investigation into the antimicrobial properties of indazole derivatives highlighted that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL depending on the strain tested.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical methodologies, including:

- Nucleophilic Substitution Reactions : Utilizing iodoindazoles as starting materials.

- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time compared to conventional heating methods.

These synthetic approaches are advantageous for producing high-purity compounds suitable for biological testing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer: Synthesis typically involves sequential functionalization of the indazole scaffold. For example, nitration at the 4-position is achieved using mixed nitric-sulfuric acid under controlled temperatures (0–5°C), followed by iodination via electrophilic substitution with iodine monochloride (ICl) in acetic acid. The carboxylic acid group at position 6 can be introduced through hydrolysis of a pre-installed ester or direct carboxylation using carbon dioxide under high pressure. Key parameters include temperature control during nitration to avoid over-oxidation and stoichiometric precision in iodination to minimize by-products .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) is essential for confirming regiochemistry, particularly distinguishing nitro and iodo substituents. Infrared (IR) spectroscopy identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography resolves structural ambiguities in crystalline derivatives. For purity assessment, HPLC with UV detection at 254 nm is recommended .

Advanced Research Questions

Q. How can computational methods like DFT or reaction path search algorithms improve the synthesis and functionalization of this compound?

- Methodological Answer: Density Functional Theory (DFT) predicts regioselectivity in nitration and iodination by calculating electrophilic aromatic substitution (EAS) activation energies. Reaction path search tools (e.g., GRRM or AFIR) can identify alternative pathways under varying conditions (solvent, catalyst). For example, quantum mechanical/molecular mechanical (QM/MM) simulations optimize carboxylation efficiency by modeling CO₂ insertion into indazole intermediates. These methods reduce trial-and-error experimentation and guide solvent/catalyst selection .

Q. What strategies address contradictory biological activity data in cell-based assays involving this compound?

- Methodological Answer: Contradictions may arise from solvent-dependent solubility (e.g., DMSO vs. aqueous buffers) or off-target effects. Standardize assay protocols by pre-dissolving the compound in DMSO (≤0.1% final concentration) and validating purity via LC-MS. Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target specificity. For solubility conflicts, employ co-solvents (cyclodextrins) or pro-drug formulations .

Q. How is regioselectivity controlled during iodination to avoid competing substitutions at other positions?

- Methodological Answer: Regioselectivity is influenced by electronic and steric factors. Electron-withdrawing groups (e.g., nitro) direct iodination to meta/para positions. Steric hindrance from bulky substituents (e.g., methyl groups) can block undesired sites. Computational modeling (e.g., Fukui indices) identifies reactive sites, while experimental screening of iodination agents (e.g., N-iodosuccinimide vs. ICl) optimizes positional selectivity .

Q. What methodologies ensure stability of this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis). Monitor degradation via HPLC and identify breakdown products (e.g., de-iodination or nitro reduction). For long-term storage, lyophilize in amber vials under inert gas (argon) at –20°C. Add stabilizers like ascorbic acid to mitigate oxidative decomposition .

Q. How can isomeric purity be validated in derivatives of this compound?

- Methodological Answer: Chiral chromatography (e.g., Chiralpak IA/IB columns) separates enantiomers, while NOESY NMR detects diastereomers. For regioisomers, use differential scanning calorimetry (DSC) to distinguish melting points or tandem MS/MS to fragment-specific ions. Computational comparison of experimental and simulated NMR spectra (via ACD/Labs or MNova) confirms isomeric identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.